An In-depth Technical Guide to the Molecular Structure and Properties of 2-Chloro-N-quinolin-6-yl-acetamide
An In-depth Technical Guide to the Molecular Structure and Properties of 2-Chloro-N-quinolin-6-yl-acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-quinolin-6-yl-acetamide is a synthetic organic compound that has garnered interest within the scientific community due to its unique molecular architecture. This structure incorporates a quinoline ring system, a well-known pharmacophore present in numerous biologically active compounds, and a reactive chloroacetamide moiety. The strategic combination of these two components suggests a potential for this molecule to interact with biological systems in novel ways, making it a compelling subject for research in medicinal chemistry and drug discovery.
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential reactivity of 2-Chloro-N-quinolin-6-yl-acetamide. It is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of new therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Chloro-N-quinolin-6-yl-acetamide is fundamental to its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 122097-66-9 | |
| Molecular Formula | C₁₁H₉ClN₂O | |
| Molecular Weight | 220.66 g/mol | |
| Physical Description | Solid | |
| Purity | > 96% by NMR | |
| Storage | +20°C |
Synthesis and Mechanism
The synthesis of 2-Chloro-N-quinolin-6-yl-acetamide is typically achieved through the chloroacetylation of 6-aminoquinoline. This reaction is a classic example of nucleophilic acyl substitution, a cornerstone of organic synthesis.
The underlying mechanism involves the nucleophilic attack of the amino group of 6-aminoquinoline on the electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the amine initiates the reaction, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.[1]
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2-chloroacetamides
The following is a generalized, detailed protocol for the synthesis of N-aryl-2-chloroacetamides, which can be adapted for the specific synthesis of 2-Chloro-N-quinolin-6-yl-acetamide.
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Dissolution of the Amine: Dissolve the starting amine (e.g., 6-aminoquinoline) in a suitable solvent such as glacial acetic acid or an inert organic solvent like dichloromethane or toluene.
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Cooling: Cool the solution in an ice bath to manage the exothermic nature of the subsequent reaction.
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Addition of Chloroacetyl Chloride: Add chloroacetyl chloride dropwise to the cooled amine solution with constant stirring. The slow addition helps to control the reaction rate and prevent side reactions.
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Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting amine is consumed.
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Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the crude product. If an organic solvent was used, a basic wash (e.g., with sodium bicarbonate solution) may be necessary to neutralize any remaining acid.
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Isolation and Purification: Collect the solid product by filtration, wash it with water, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-aryl-2-chloroacetamide.[2]
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region corresponding to the protons of the quinoline ring. The chemical shifts and coupling patterns of these protons would be characteristic of a 6-substituted quinoline. A singlet corresponding to the methylene protons (CH₂) of the chloroacetamide group would be expected, likely in the range of 4.0-4.5 ppm. A broad singlet for the amide proton (NH) would also be anticipated, with its chemical shift being solvent-dependent.
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¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms of the quinoline ring and two carbons from the chloroacetamide moiety. The carbonyl carbon of the amide would appear at a characteristic downfield shift (around 165-170 ppm), and the methylene carbon attached to the chlorine atom would be found at a lower field than a typical alkyl carbon.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3300-3500 cm⁻¹), the C=O stretching of the amide (amide I band, around 1650-1680 cm⁻¹), and the C-N stretching and N-H bending (amide II band, around 1520-1570 cm⁻¹). Aromatic C-H and C=C stretching vibrations from the quinoline ring would also be present.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (220.66 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the molecular ion peak. Fragmentation patterns would likely involve the loss of the chloroacetyl group or cleavage of the amide bond.
Biological Activity and Mechanism of Action
While specific biological studies on 2-Chloro-N-quinolin-6-yl-acetamide are not extensively reported, the known activities of its constituent moieties provide a strong rationale for its potential as a bioactive molecule.
The Quinoline Scaffold: Quinoline derivatives are renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4][5] The planar aromatic structure of the quinoline ring allows it to intercalate into DNA or bind to the active sites of various enzymes, thereby disrupting cellular processes.[3]
The Chloroacetamide Moiety: The chloroacetamide group is a reactive electrophile due to the presence of the electron-withdrawing chlorine atom. This makes the methylene carbon susceptible to nucleophilic attack by biological macromolecules, such as proteins. Specifically, chloroacetamides are known to act as alkylating agents, forming covalent bonds with the sulfhydryl groups of cysteine residues in proteins.[6] This irreversible binding can lead to the inhibition of enzyme function and disruption of cellular signaling pathways.
Given this, it is plausible that 2-Chloro-N-quinolin-6-yl-acetamide could exhibit dual-action biological activity. The quinoline portion could guide the molecule to specific biological targets, while the chloroacetamide "warhead" could then irreversibly inactivate the target through covalent modification. This targeted covalent inhibition is a highly sought-after mechanism in modern drug design.
Conclusion
2-Chloro-N-quinolin-6-yl-acetamide represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is straightforward, and its structure combines a proven pharmacophore with a reactive functional group. While detailed biological and spectroscopic data for this specific compound remain to be fully elucidated in publicly accessible literature, the foundational knowledge of its constituent parts provides a strong basis for future research. The exploration of its potential as an anticancer or antimicrobial agent, likely mediated by a targeted covalent inhibition mechanism, warrants further investigation. This guide serves as a starting point for researchers aiming to unlock the full potential of this intriguing molecule.
References
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Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3403. [Link]
- Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of quinoline derivatives. Bioorganic & Medicinal Chemistry, 23(13), 3063-3083.
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Barcelona Fine Chemicals. (n.d.). 2-Chloro-N-(6-quinolinyl)acetamide. Retrieved January 24, 2026, from [Link]
- Katke, S. A., Ambad, R. S., & Damale, M. G. (2011). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156.
- Kaur, M., & Singh, M. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Pharmaceutical and Biomedical Analysis, 219, 114944.
- Kumar, S., & Bawa, S. (2021). A comprehensive review on current developments of quinoline-based anticancer agents. Future Medicinal Chemistry, 13(24), 2209-2234.
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ScienceMadness Wiki. (2020, December 31). Chloroacetamide. Retrieved January 24, 2026, from [Link]
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